![molecular formula C11H14N2 B1612047 n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine CAS No. 709649-73-0](/img/structure/B1612047.png)
n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine
Overview
Description
“n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine” is a chemical compound with the empirical formula C10H12N2 . It has a molecular weight of 160.22 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3 . The SMILES string representation is Cn1ccc2cc(CN)ccc12 .Physical And Chemical Properties Analysis
The compound is solid in form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, have demonstrated antiviral activity. For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity. This is due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies performed as an anti-HIV-1 .
Antioxidant Activity
The indole nucleus in n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine contributes to its antioxidant activity. This is due to the excessive π-electrons delocalization in the indole nucleus .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity. This is likely due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Antitubercular Activity
Indole derivatives have shown antitubercular activity. This is likely due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic activity. This is likely due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, an indole derivative, primarily targets multiple receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution, which is facilitated by the excessive π-electrons delocalization in the indole nucleus . This interaction results in changes at the molecular level, leading to various biological activities.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have shown significant inhibition activity against sPLA2, which is comparable or more to ursolic acid .
properties
IUPAC Name |
N-methyl-1-(1-methylindol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRYNBKTIVXUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594514 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine | |
CAS RN |
709649-73-0 | |
Record name | N,1-Dimethyl-1H-indole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709649-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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